(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid compound. It is known for its role as an estrogen, a hormone that stimulates or controls the development and maintenance of female sex characteristics in mammals by binding to estrogen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-position can be oxidized to form a ketone.
Reduction: The ketone group at the 3-position can be reduced to form a hydroxyl group.
Substitution: The ethynyl group at the 17-position can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like carbon tetrabromide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various hydroxyl and ketone derivatives, which can be further modified for specific applications.
Scientific Research Applications
(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: It serves as a model compound for studying estrogen receptor interactions.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and contraceptives.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in reproductive and developmental processes .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with a similar structure but lacks the ethynyl group at the 17-position.
Ethinylestradiol: A synthetic estrogen similar to (10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one but with different stereochemistry.
Levonorgestrel: A synthetic progestogen with a similar cyclopenta[a]phenanthrene structure but different functional groups
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological activities and make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16?,17?,18?,19-,20-/m0/s1 |
InChI Key |
VIKNJXKGJWUCNN-FOEMKWDFSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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